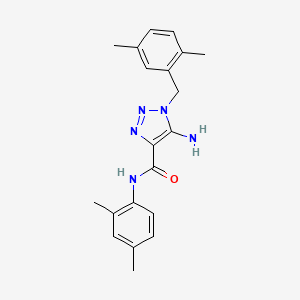
5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899737-70-3) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O, with a molecular weight of 335.40 g/mol. The structure features a triazole ring, which is known for its diverse biological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole scaffold exhibit significant activity against various bacterial strains. For instance, studies have shown that certain triazole derivatives display potent inhibition against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
Recent studies have evaluated the antimalarial potential of triazole derivatives. One study synthesized several compounds and tested their efficacy against Plasmodium falciparum and Plasmodium berghei. Among these compounds, some exhibited IC50 values in the submicromolar range, indicating strong antimalarial activity . Although specific data on the compound is limited, its structural similarity to other active triazoles suggests potential antimalarial effects.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on related triazole derivatives have shown low cytotoxicity against mammalian cell lines like HepG2 and Vero cells. Compounds with IC50 values greater than 100 μM are generally considered safe for further development .
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis of new triazole compounds demonstrated that certain derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The results indicated that modifications in the side chains could enhance the efficacy of these compounds .
Case Study 2: Antimalarial Properties
In another research effort, a series of triazole-based compounds were synthesized and tested for their antimalarial properties. The study revealed that specific derivatives showed promising results in reducing parasitemia in murine models infected with P. berghei. The ultrastructural analysis indicated that these compounds caused significant damage to the parasite's cellular integrity .
Comparative Analysis of Related Compounds
The following table summarizes key findings related to the biological activity of various triazole derivatives:
Propiedades
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-6-8-17(15(4)9-12)22-20(26)18-19(21)25(24-23-18)11-16-10-13(2)5-7-14(16)3/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZOSBQUYVBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













